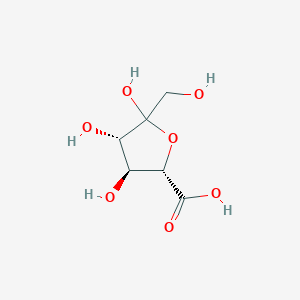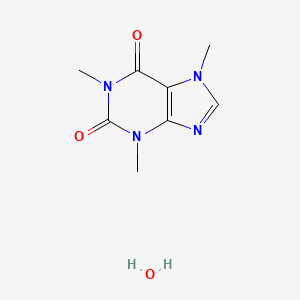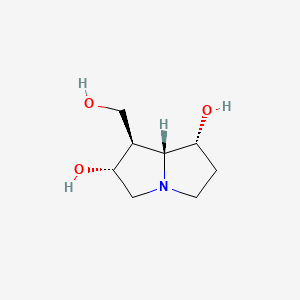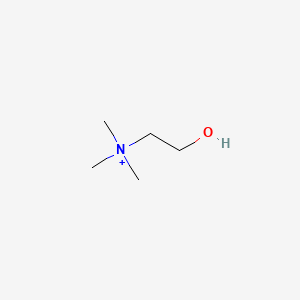
D-fructofuranuronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-fructofuranuronic acid is the furanose form of D-fructuronic acid. It derives from a D-fructofuranose. It is a conjugate acid of a D-fructofuranuronate.
Scientific Research Applications
Efficient Catalytic Conversion
D-fructofuranuronic acid, a derivative from fructose, can be efficiently catalyzed to produce hydroxymethylfurfural (HMF), a valuable biomass-derived platform chemical. Wang et al. (2011) developed a novel carbon-based solid acid catalyst that showed high yield in this conversion, highlighting its potential for green chemistry applications (Wang et al., 2011).
Mechanism of Acid-Catalyzed Conversion
In a study by Yang, Pidko, and Hensen (2012), the mechanism of acid-catalyzed glucose and fructose reactions was explored using density functional theory (DFT). They observed that fructose dehydration by Bronsted acids initiates reactions toward the formation of HMF and levulinic acid (LA), showing the importance of fructose in biorefinery platform product development (Yang, Pidko, & Hensen, 2012).
Kinetic Modeling of Sulfuric Acid Catalyzed Conversion
Fachri et al. (2015) conducted a kinetic study on the conversion of D-fructose to HMF and LA using sulfuric acid, contributing to the understanding of reaction dynamics in biomass-derived chemical production (Fachri et al., 2015).
Conversion to Biofuel
Morales et al. (2017) demonstrated the production of 5-ethoxymethyl furfural (EMF), a biofuel, from fructose using sulfonic mesostructured silica as a catalyst. This study offers an alternative route for advanced biofuel production (Morales et al., 2017).
Fructan Content Analysis in Wheat Grain
Verspreet et al. (2012) developed an improved method for measuring fructans in wheat grains. This method aids in determining the average degree of polymerization of fructans, which is crucial for understanding the nutritional aspects of wheat (Verspreet et al., 2012).
properties
Product Name |
D-fructofuranuronic acid |
|---|---|
Molecular Formula |
C6H10O7 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(2S,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-6(12)4(9)2(8)3(13-6)5(10)11/h2-4,7-9,12H,1H2,(H,10,11)/t2-,3+,4+,6?/m1/s1 |
InChI Key |
PTCIWUZVDIQTOW-XDJBDKDSSA-N |
Isomeric SMILES |
C(C1([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O |
SMILES |
C(C1(C(C(C(O1)C(=O)O)O)O)O)O |
Canonical SMILES |
C(C1(C(C(C(O1)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















